methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride
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Overview
Description
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a hydroxypyridine moiety, and a propanoate ester. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypyridine and (S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoic acid.
Esterification: The (S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride: Similar structure but lacks the amino group.
Pyrrolidine derivatives: Share the pyridine moiety but differ in the overall structure and functional groups.
Uniqueness
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is unique due to the presence of both the amino group and the hydroxypyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGIVRKTWJRZMI-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=O)NC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=O)NC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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